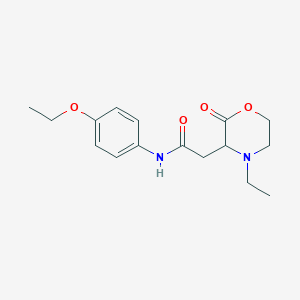![molecular formula C25H24N2O3 B4833642 methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate](/img/structure/B4833642.png)
methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate
説明
Methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate, also known as MDIBEST, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in scientific research studies. The compound has been shown to reduce inflammation and oxidative stress, as well as inhibit cell growth and induce apoptosis in cancer cells. methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate in lab experiments is that the compound has been shown to be relatively stable and non-toxic. This makes it a suitable candidate for further investigation in preclinical and clinical studies. However, one limitation of using methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate in lab experiments is that it is a relatively new compound and there is still much to be learned about its potential therapeutic applications and mechanism of action.
将来の方向性
There are many potential future directions for research on methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate. One possible direction is to investigate the compound's potential use in treating other types of cancer, such as breast cancer or lung cancer. Another direction is to investigate the compound's potential use in treating other neurodegenerative diseases, such as Huntington's disease or multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate and to identify any potential side effects or drug interactions.
科学的研究の応用
Methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. methyl 4-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzoate has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
methyl 4-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-30-25(29)21-10-12-23(13-11-21)26-24(28)20-8-6-18(7-9-20)16-27-15-14-19-4-2-3-5-22(19)17-27/h2-13H,14-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEKPPFVFLZHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4833559.png)
![N-[1-(1-adamantyl)ethyl]-N'-propylthiourea](/img/structure/B4833574.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]acrylamide hydrochloride](/img/structure/B4833581.png)
![2-[(5-chloro-2-methoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4833587.png)

![N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetamide](/img/structure/B4833628.png)
![N-[4-(benzyloxy)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4833632.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4833637.png)
![N-phenyl-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4833650.png)
![N,N'-{[4-(benzyloxy)phenyl]methylene}bis(2-phenylacetamide)](/img/structure/B4833652.png)

![5-[(5-nitro-2-thienyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4833661.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-methylbenzenesulfonamide](/img/structure/B4833663.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4833671.png)